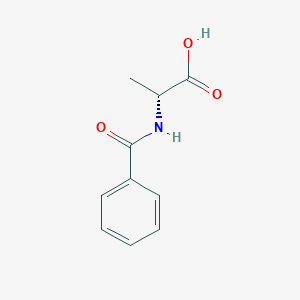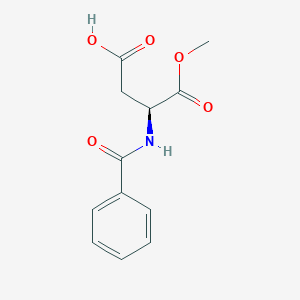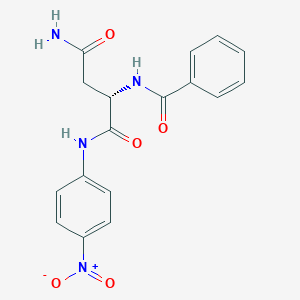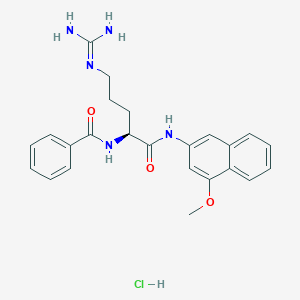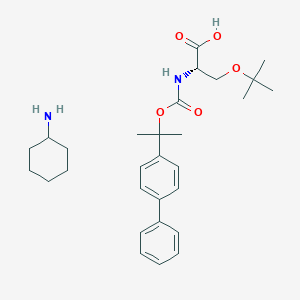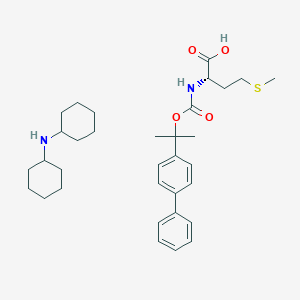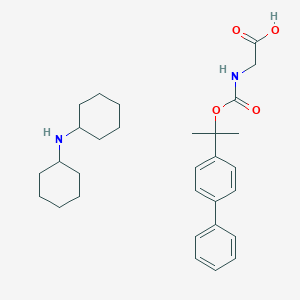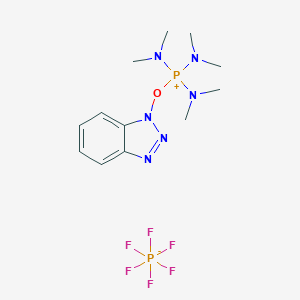
Methyl N-acetyl-L-leucinate
説明
“Methyl N-acetyl-L-leucinate” is a derivative of the amino acid leucine . The process of acetylation, which involves the addition of an acetyl group, turns leucine into a drug . This compound is being developed as a drug for various neurological disorders .
Synthesis Analysis
The synthesis of “Methyl N-acetyl-L-leucine” involves the acetylation of leucine . This process switches the uptake of leucine into cells from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .Molecular Structure Analysis
The molecular structure of “Methyl N-acetyl-L-leucine” is significantly altered by the process of acetylation . This process converts the amino acid into an anion, which allows it to be transported by different transporters .Chemical Reactions Analysis
The chemical reactions involving “Methyl N-acetyl-L-leucinate” primarily involve its uptake into cells . The acetylation of leucine switches its uptake from the LAT1 transporter to the OAT1, OAT3, and MCT1 transporters .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl N-acetyl-L-leucine” are significantly altered by the process of acetylation . This process converts the amino acid into an anion, which changes its physicochemical properties and makes it more drug-like compared to leucine .科学的研究の応用
Specific Scientific Field
Summary of the Application
N-acetyl-d,l-leucine is approved in France for vertigo and its l-enantiomer is being developed as a drug for rare and common neurological disorders . It’s being studied as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .
Methods of Application or Experimental Procedures
The current working hypothesis is that N-acetyl-l-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . The precise mechanistic details of how acetylation converts leucine into a drug are still being studied .
Results or Outcomes
Three multinational clinical trials are ongoing with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .
Treatment of Traumatic Brain Injury (TBI)
Specific Scientific Field
Summary of the Application
N-acetyl-l-leucine significantly improved motor and cognitive outcomes in injured mice, led to the attenuation of cell death, and reduced the expression of neuroinflammatory markers after controlled cortical impact (CCI) induced experimental TBI in mice .
Methods of Application or Experimental Procedures
Orally administered N-acetyl-l-leucine was used in the study. The data indicate that partial restoration of autophagy flux mediated by N-acetyl-l-leucine may account for the positive effect of treatment in the injured mouse brain .
Results or Outcomes
Treatment with N-acetyl-l-leucine would be expected to improve neurological function after injury by restricting cortical cell death and neuroinflammation .
将来の方向性
“Methyl N-acetyl-L-leucine” is currently being studied as a promising treatment for several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . There are ongoing multinational clinical trials with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .
特性
IUPAC Name |
methyl (2S)-2-acetamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGAKARAJMXVOZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426213 | |
| Record name | Methyl N-acetyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-acetyl-L-leucinate | |
CAS RN |
1492-11-1 | |
| Record name | Methyl N-acetyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



